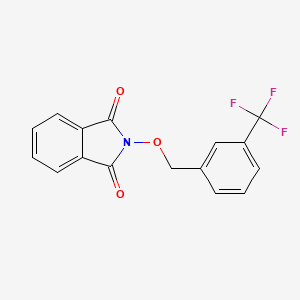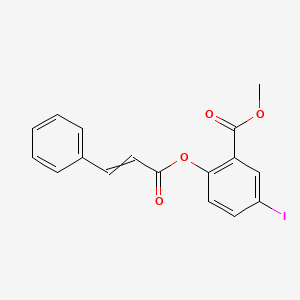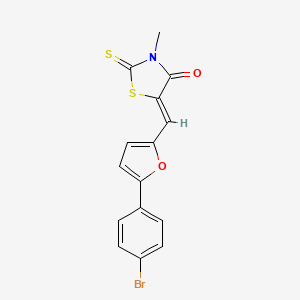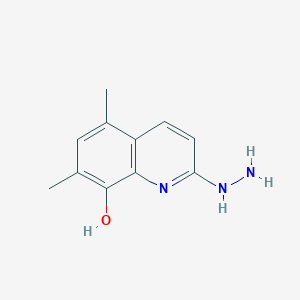
3-(3-Trifluoromethoxyphenyl)phenol
Vue d'ensemble
Description
3-(3-Trifluoromethoxyphenyl)phenol is a chemical compound with the molecular formula C7H5F3O2 . It has been used in the preparation of travoprost, an antiglaucoma agent .
Synthesis Analysis
The synthesis of this compound involves several steps, including esterification, phosphorylation, hydroxylation, and enzymatic conjugation . These synthetic routes may increase the antimicrobial activity of the compounds and reduce the minimal concentrations needed .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a trifluoromethoxy group . The molecular weight of the compound is 178.11 g/mol .Chemical Reactions Analysis
This compound is a potent proteolytic agent. In high concentrations, it can dissolve tissue on contact via proteolysis .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.446 and a density of 1.379 g/mL at 25 °C . The boiling point of the compound is 69-70 °C at 12 mmHg .Applications De Recherche Scientifique
Synthesis Optimization
- The synthesis process of 3-Trifluoromethyl phenol, a crucial intermediate in medicine and pesticide production, has been optimized. Improvements in yield and purity were achieved, contributing significantly to its application in these fields (Zhang Zhi-hai, 2010).
Environmental Impact and Transformation
- Triclosan, closely related to 3-(3-Trifluoromethoxyphenyl)phenol, undergoes oxidation under water treatment conditions, forming chlorophenols and chloroform. This highlights its potential environmental impact and the importance of understanding its transformation products (K. L. Rule, V. R. Ebbett, P. Vikesland, 2005).
- Manganese oxides can oxidize triclosan and chlorophene, indicating potential environmental pathways for the degradation of compounds related to this compound (Huichun Zhang, Ching-Hua Huang, 2003).
Antimicrobial Properties
- Triclosan, a compound structurally similar to this compound, is known for its antimicrobial properties in consumer products. This indicates potential antimicrobial applications for related compounds (L. Zorrilla, Emily K. Gibson, S. Jeffay, K. Crofton, Woodrow Setzer, R. Cooper, T. Stoker, 2009).
Chemical Reactions and Derivatives
- Research into the hydroarylation of alkenes with phenols, including derivatives of this compound, provides insight into novel synthetic routes for creating new compounds (Jordan N Bentley, Christopher B. Caputo, 2018).
- The benzylic C-H trifluoromethylation of phenol derivatives, including this compound, highlights a potential pathway for synthesizing novel compounds with varied properties (H. Egami, Takafumi Ide, Yuji Kawato, Y. Hamashima, 2015).
Biological and Pharmacological Effects
- Chlorogenic acid, a phenolic acid, demonstrates significant biological and pharmacological effects, suggesting that derivatives of this compound might also possess these properties (M. Naveed, Veghar Hejazi, Muhammad Abbas, A. A. Kamboh, G. J. Khan, Muhammad Shumzaid, F. Ahmad, D. Babazadeh, Xia Fangfang, Faezeh Modarresi-Ghazani, Liang Wenhua, Zhou Xiaohui, 2018).
Mécanisme D'action
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life with long-lasting effects .
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-6-2-4-10(8-12)9-3-1-5-11(17)7-9/h1-8,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMNXHCEZHSIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609916 | |
| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365426-96-6 | |
| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3060357.png)
![1-[3-(Trifluoromethyl)benzyl]cyclopropane-carboxylic acid](/img/structure/B3060359.png)

![2-pyrrolidin-1-yl-N-[4-[[4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3060362.png)
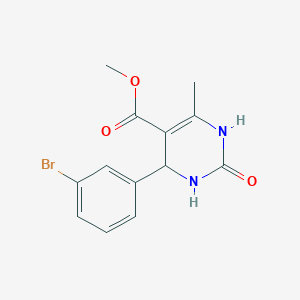
![3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propan-1-ol](/img/structure/B3060365.png)
![N-[(hydroxyimino)methyl]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3060366.png)

